molecular formula C13H9NO B8707344 Benzo[g]quinolin-4-ol

Benzo[g]quinolin-4-ol

Cat. No.: B8707344
M. Wt: 195.22 g/mol
InChI Key: IJSYZVOZJVJMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[g]quinolin-4-ol is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

1H-benzo[g]quinolin-4-one

InChI

InChI=1S/C13H9NO/c15-13-5-6-14-12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H,(H,14,15)

InChI Key

IJSYZVOZJVJMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C=CN3

Origin of Product

United States

Significance of Polycyclic Aromatic Nitrogen Heterocycles in Chemical Biology

Polycyclic aromatic nitrogen heterocycles (PANHs) are a significant class of organic compounds characterized by the fusion of two or more aromatic rings, with at least one ring containing a nitrogen atom. libretexts.org These compounds are of considerable interest in chemical biology due to their diverse and potent biological activities. openmedicinalchemistryjournal.com The presence of the nitrogen heteroatom alters the electronic distribution and physicochemical properties of the parent polycyclic aromatic hydrocarbon, often leading to enhanced biological interactions. openmedicinalchemistryjournal.comresearchgate.net

PANHs are known to interact with various biomolecules, including nucleic acids and proteins, which forms the basis of their wide-ranging pharmacological effects. researchgate.netsmolecule.com Their ability to intercalate into DNA, for instance, can disrupt cellular processes, a mechanism that is being explored for the development of new anticancer agents. smolecule.commdpi.com Furthermore, the structural diversity within the PANH class allows for fine-tuning of their biological activity through chemical modification, making them versatile scaffolds for drug discovery. openmedicinalchemistryjournal.comfrontiersin.org

In addition to their medicinal applications, PANHs are also studied for their roles as fluorescent probes in biological imaging and as building blocks in the synthesis of more complex organic materials. smolecule.com The rich chemistry and significant biological relevance of PANHs continue to drive research into their synthesis, properties, and applications.

Overview of Benzo G Quinoline Scaffold in Scientific Inquiry

The benzo[g]quinoline scaffold, a specific type of PANH, has garnered substantial attention in scientific research. This tricyclic system is a constituent of various natural products and has been a key template in the design of synthetic compounds with a wide array of pharmacological properties. clockss.org The fusion of the benzene (B151609) and quinoline (B57606) rings creates an extended π-conjugated system that influences the molecule's electronic and photophysical properties.

Researchers have explored the benzo[g]quinoline framework in the development of potential therapeutic agents. For example, derivatives of the related benzo[g]quinoxaline (B1338093) have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov These studies have shown that certain benzo[g]quinoxaline derivatives can induce apoptosis in cancer cells, highlighting the potential of this scaffold in oncology research. nih.gov

Moreover, the benzo[g]quinoline nucleus is amenable to various chemical modifications, allowing for the synthesis of a diverse library of derivatives. This structural versatility enables the exploration of structure-activity relationships, which is crucial for optimizing the biological effects of these compounds. The ongoing investigation into the synthesis and biological evaluation of benzo[g]quinoline derivatives underscores their importance as a "privileged scaffold" in medicinal chemistry.

Research Trajectories of 4 Hydroxybenzo G Quinoline Systems

Classical Cyclization Protocols for Benzo[g]quinoline Core Synthesis

The construction of the benzo[g]quinoline core, a key structural motif in various biologically active compounds, has been achieved through several classical cyclization reactions. These methods, developed over decades of research, provide the foundational frameworks for accessing this important heterocyclic system.

Skraup Synthesis and its Adaptations for Benzo[g]quinoline Formation

The Skraup synthesis, a cornerstone in quinoline (B57606) chemistry, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com In the context of benzo[g]quinoline, the starting aromatic amine is typically β-naphthylamine. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally, oxidation to yield the aromatic benzo[g]quinoline core. uop.edu.pkresearchgate.net

While the traditional Skraup reaction is effective, it is known for its often violent nature. wikipedia.orgorgsyn.org To mitigate this, modifications such as the addition of ferrous sulfate (B86663) have been introduced to moderate the reaction rate. orgsyn.orgyoutube.com Another adaptation involves using arsenic acid as a milder oxidizing agent than nitrobenzene. wikipedia.org For the synthesis of specifically substituted benzo[g]quinolines, a variation known as the Doebner-von Miller reaction can be employed. This method utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the introduction of substituents onto the newly formed pyridine (B92270) ring.

Friedländer Condensation Approaches

The Friedländer annulation provides a versatile and straightforward route to quinolines and their fused analogues, including benzo[g]quinolines. wikipedia.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases, and in some cases, proceeds simply upon heating. wikipedia.orgnih.gov

For the synthesis of benzo[g]quinolines, the typical starting material is 3-aminonaphthalene-2-carbaldehyde, which is reacted with a suitable ketone. researchgate.net For instance, the reaction with acetylbenzenes or 2-acetylpyridine (B122185) yields the corresponding 2-phenylbenzo[g]quinoline (B11862730) or 2-(pyrid-2-yl)benzo[g]quinoline, respectively. researchgate.net Various catalysts, including iodine, trifluoroacetic acid, and Lewis acids, have been employed to improve the efficiency of the Friedländer synthesis. wikipedia.org Recent advancements have also explored the use of water as a solvent and catalyst-free conditions, highlighting the method's adaptability. sorbonne-universite.fr

Reactant 1Reactant 2ProductReference
3-Aminonaphthalene-2-carbaldehydeAcetylbenzene2-Phenylbenzo[g]quinoline researchgate.net
3-Aminonaphthalene-2-carbaldehyde2-Acetylpyridine2-(Pyrid-2-yl)benzo[g]quinoline researchgate.net
2-AminobenzaldehydeAcetaldehydeQuinoline nih.gov

Doebner Reaction Modifications and By-product Analysis

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgwikipedia.org To synthesize benzo[g]quinoline derivatives, β-naphthylamine can be used as the aromatic amine component. iipseries.org The reaction is a valuable tool for introducing a carboxylic acid group at the 4-position of the quinoline ring system.

However, the Doebner reaction is not without its complexities. The formation of by-products is a common occurrence, which can affect the yield of the desired quinoline-4-carboxylic acid. sci-hub.se Studies have identified several types of by-products, including dihydro-pyrrol-2-ones and furan (B31954) derivatives. mdpi.comresearchgate.net In some instances, the reaction of pyruvic acid with the aromatic amine can lead to the formation of 2-methyl-4-carboxyquinoline derivatives as by-products. sci-hub.semdpi.com The order of addition of reactants can play a crucial role in determining the major product. sci-hub.se Researchers have also developed modified Doebner reactions, such as a hydrogen-transfer model, to improve yields, particularly when using anilines with electron-withdrawing groups. nih.gov

Aromatic AmineAldehydeAcidMajor ProductBy-productsReference
p-IodoanilineSalicylaldehydePyruvic AcidNew puzzling compound2-Methyl-4-carboxyquinoline mdpi.com
Aniline (B41778)Various aldehydesPyruvic AcidQuinoline-4-carboxylic acidsDihydro-pyrrol-2-ones, furan derivatives researchgate.net
Aromatic Amines-Pyruvic Acid2-Methylquinoline-4-carboxylic acids- sci-hub.se

Gould-Jacobs Cyclization Pathways

The Gould-Jacobs reaction offers a reliable pathway to 4-hydroxyquinolines and their derivatives. wikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. wikipedia.orgrsc.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline (B1666331) product. wikipedia.org

This methodology is applicable to the synthesis of benzo[g]quinolin-4-ol by using β-naphthylamine as the starting aniline. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The reaction conditions, particularly the high temperatures required for cyclization, can be a limitation, and side reactions can occur. researchgate.netablelab.eu Microwave-assisted Gould-Jacobs reactions have been developed to reduce reaction times and improve yields. researchgate.netasianpubs.org The regioselectivity of the cyclization can be influenced by both steric and electronic factors when using asymmetrically substituted anilines. mdpi.com

Aniline DerivativeMalonic Ester DerivativeKey IntermediateFinal ProductReference
AnilineEthyl ethoxymethylenemalonateAnilidomethylenemalonic ester4-Hydroxyquinoline wikipedia.org
5-Amino-2,1,3-benzoselenadiazoleActivated enolethers-Angularly annulated selenadiazolo[3,4-f]quinolones semanticscholar.org
Aryl amines--3-Acetyl-4-hydroxyquinoline derivatives researchgate.net

Functionalization Strategies for the 4-Hydroxyl Group and Ring System

Once the benzo[g]quinoline core is synthesized, further functionalization, particularly the introduction of a hydroxyl group at the 4-position, is crucial for obtaining this compound.

Hydroxylation Techniques at the 4-Position

Direct hydroxylation of the pre-formed benzo[g]quinoline ring system at the 4-position can be achieved through various methods. One approach involves the use of reagents like boron trifluoride etherate or sulfuric acid. smolecule.com More contemporary methods for C-H hydroxylation of N-heteroarenes involve base-catalyzed halogen transfer, which can be applied to quinolines. nih.gov Another strategy is to introduce the hydroxyl group during the synthesis of the quinoline ring itself. The Gould-Jacobs reaction, as previously discussed, is a prime example of a method that directly yields a 4-hydroxyquinoline derivative. wikipedia.orgmdpi.com Similarly, the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, also leads to the formation of 4-hydroxyquinolines. jptcp.com

Substitution Reactions for Diverse this compound Derivatives

The this compound scaffold serves as a versatile template for the synthesis of a variety of derivatives through substitution reactions. The presence of the hydroxyl group and the fused aromatic ring system allows for both electrophilic and nucleophilic substitution, enabling the introduction of diverse functionalities.

One common approach involves the modification of the hydroxyl group. For instance, it can be oxidized to yield quinone derivatives or participate in etherification and esterification reactions. The quinoline ring itself is susceptible to substitution, with the electron-deficient pyridine ring facilitating electrophilic substitution at specific positions.

Furthermore, the strategic placement of other functional groups on the benzo[g]quinoline core can open up avenues for further diversification. For example, the introduction of a sulfoxide (B87167) group can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various S- and N-nucleophiles. nih.gov This is demonstrated by the selective oxidation of a sulfide (B99878) precursor to a sulfoxide, which then undergoes substitution with thiophenolates and morpholine. nih.gov This method provides access to a range of thioethers and amino-substituted benzo[h]quinoline (B1196314) derivatives. nih.gov

Nitration and Chlorination Precursors for Imidazo[4,5-c]quinoline Analogs

The synthesis of imidazo[4,5-c]quinoline analogs, a class of compounds known for their potent immunological activity, often begins with the modification of a quinolin-4-ol precursor through nitration and subsequent chlorination. This two-step process introduces key functionalities necessary for the construction of the fused imidazole (B134444) ring.

The process typically starts with the nitration of a quinolin-4-ol derivative. For example, quinolin-4-ol and its methoxy (B1213986) derivatives can be treated with 70% nitric acid in propionic acid to yield the corresponding 3-nitroquinolinols. nih.govacs.org In another example, 6-(trifluoromethyl)quinolin-4-ol (B1333351) is nitrated using concentrated nitric acid to produce 3-nitro-6-(trifluoromethyl)quinolin-4-ol. google.com This electrophilic substitution reaction introduces a nitro group at the 3-position of the quinoline ring.

Following nitration, the hydroxyl group at the 4-position is converted to a chloro group. This is commonly achieved by treating the 3-nitroquinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govacs.org The resulting 4-chloro-3-nitroquinoline (B17048) is a key intermediate. The chloro group at the 4-position is now activated for nucleophilic substitution, and the nitro group at the 3-position can be subsequently reduced to an amino group, setting the stage for the annulation of the imidazole ring to form the desired imidazo[4,5-c]quinoline scaffold. nih.govacs.orgbinghamton.edu

Advanced Synthetic Protocols

In addition to classical synthetic methods, a range of advanced protocols have been developed for the efficient and diverse synthesis of this compound and its congeners. These modern approaches often focus on improving reaction efficiency, reducing environmental impact, and enabling the rapid generation of molecular complexity.

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like benzo[g]quinoline from simple starting materials in a single step. These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.

One notable example is the one-pot, four-component condensation reaction for the synthesis of tetrahydrobenzo[g]quinoline-3-carboxylate derivatives. This reaction utilizes a pyrazole (B372694) aldehyde, lawsone (2-hydroxy-1,4-naphthoquinone), a β-ketoester, and ammonium (B1175870) acetate (B1210297) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. asianpubs.org This approach provides an efficient route to highly functionalized benzo[g]quinoline derivatives.

Another MCR approach involves the synthesis of dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones. This is achieved through a four-component reaction of 1,4-naphthoquinone, a substituted benzaldehyde (B42025), and another component, proceeding through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.gov Furthermore, three-component reactions involving tetronic acid, aryl anilines, and aromatic aldehydes have been developed to produce dihydroquinoline lactone derivatives. nih.gov

The synthesis of benzo[g]pyrimido[4,5-b]quinoline-diones can also be accomplished via a three-component reaction of benzaldehydes, naphthalen-2-amine, and barbituric acid. researchgate.netmdpi.com These MCRs highlight the versatility of this strategy in constructing the benzo[g]quinoline core with various substitution patterns.

Metal-Free and Green Chemistry Methodologies

One such strategy involves the use of organocatalysts. For instance, L-proline has been utilized as a catalyst in the multicomponent synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives. preprints.org Trisodium citrate, a non-toxic and biodegradable organocatalyst, has been employed for the synthesis of benzo[f]pyrido[b]quinoxalin-5-ol derivatives in aqueous ethanol (B145695) at room temperature. researchgate.net

The use of green solvents, such as water and ionic liquids, is another hallmark of these methodologies. A convenient one-pot synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives has been described using iodine as a catalyst in aqueous media at room temperature. researchgate.net Similarly, the synthesis of polysubstituted benzo[h]quinolines has been achieved in ionic liquids. researchgate.net

Furthermore, metal-free domino reactions offer an efficient pathway to quinoline ring construction. researchgate.net These reactions proceed through a cascade of transformations in a single pot, avoiding the need for isolation of intermediates and reducing waste. An example is the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines, which avoids the use of transition metals. acs.org These green and metal-free approaches represent a sustainable and efficient alternative to traditional synthetic methods. mdpi.com

Intramolecular Cyclization and Rearrangement Sequences

Intramolecular cyclization and rearrangement reactions are powerful strategies for the construction of the benzo[g]quinoline ring system, often providing access to unique substitution patterns and complex architectures.

Intramolecular cyclization reactions typically involve the formation of a new ring by the reaction of two functional groups within the same molecule. For example, N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization using polyphosphoric acid (PPA) to yield 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. nih.govmdpi.com Another approach is the electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, which leads to the regioselective synthesis of substituted benzo[h]quinolines. nih.govmdpi.com Additionally, the intramolecular cyclization of 2-aminochalcones, catalyzed by Amberlyst®-15, affords dihydroquinolin-4-ones, which can be further transformed into quinolines. mdpi.com

Solid-Phase Synthesis Applications

Solid-phase synthesis has become a valuable tool for the combinatorial synthesis of libraries of heterocyclic compounds, including quinolinone derivatives. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions in a sequential manner. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.

A notable application of this methodology is the parallel solid-phase synthesis of a library of 3,5-carboxamide quinolin-2(1H)-one compounds. acs.org The synthesis begins with the attachment of a suitable building block to the resin. In a model solution-phase study, a benzaldehyde was condensed with dimethyl malonate to form a quinolin-2(1H)-one ring. acs.org For the solid-phase approach, a similar strategy would be employed, with one of the components attached to the solid support.

The key steps in this solid-phase synthesis include the formation of the quinolinone core on the resin, followed by diversification through reactions such as amide bond formation. For example, after construction of the quinolinone scaffold, a carboxylic acid functionality can be coupled with a variety of amines to generate a library of amide derivatives. acs.org This approach allows for the rapid generation of a large number of structurally diverse compounds for biological screening.

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound and its congeners presents significant challenges in controlling both regioselectivity and stereochemistry. The fusion of the benzene (B151609) and quinoline ring systems allows for multiple isomeric products, while the potential for chiral centers in hydrogenated derivatives necessitates precise stereochemical control. Strategic selection of synthetic methodologies and reaction conditions is paramount to achieving the desired molecular architecture.

Regioselectivity

Regioselectivity in the synthesis of benzo[g]quinolines refers to the specific orientation of ring closure, leading to the desired linear (benzo[g]) scaffold rather than angular (benzo[h] or benzo[f]) isomers. The choice of starting materials and cyclization strategy is the primary determinant of the regiochemical outcome.

Classic quinoline syntheses, such as the Friedländer or Pfitzinger reactions, can be adapted for benzo[g]quinoline synthesis, but regioselectivity can be a significant hurdle, especially when using unsymmetrical ketones. rsc.org For instance, multicomponent reactions involving aminopyrazoles and α-tetralone derivatives have been explored to create fused systems. While reactions with β-tetralone can smoothly produce the angular benzo[f]pyrazoloquinoline, similar reactions with α-tetralone to produce the linear benzo[g] isomer can be unsuccessful, instead yielding other products. mdpi.com A successful strategy to enforce the formation of the benzo[g] isomer involves a two-step process: first, the synthesis of a 2-arylidene derivative of α-tetralone, followed by a melting reaction with an aminopyrazole. mdpi.com

Computational and experimental studies on the synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives have shown a strong preference for the formation of the linear fused ring system over the angular alternative. researchgate.net This regioselective outcome is suggested to be under kinetic control. researchgate.net Spectroscopic methods such as HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the regiochemistry of the final products. researchgate.net A patented method specifically highlights a regioselective process for preparing substituted benzo[g]quinoline-3-carbonitriles. google.com

The table below illustrates a reaction where the choice of starting naphthylamine derivative dictates the final annulated product structure.

Starting AmineReagentProduct TypeReference
Naphthalen-1-aminePentachloro-2-nitro-1,3-butadieneBenzo[h]quinoline mdpi.com
Anthracen-1-aminePentachloro-2-nitro-1,3-butadieneNaphtho[h]quinoline mdpi.com

This table demonstrates how the initial aromatic amine directs the cyclization to form specific isomers.

Stereochemical Control

Stereochemical control is crucial in the synthesis of hydrogenated benzo[g]quinoline derivatives, which contain multiple chiral centers. The relative arrangement of substituents and the fusion of the rings (cis or trans) significantly impact the molecule's three-dimensional shape and biological activity.

The synthesis of octahydrobenzo[g]quinoline derivatives often results in a mixture of cis- and trans-fused isomers, which may or may not be separated during the synthetic sequence. nih.gov The reduction of a benzylic ketone intermediate using Pd/C in the presence of perchloric acid is a key step where stereochemistry is established. nih.gov

A common method for determining the relative stereochemistry of the resulting octahydrobenzo[g]quinolines involves converting the secondary amine products into their N-benzyl analogs. nih.gov The ¹H NMR splitting pattern of the N-benzyl protons provides a diagnostic tool: cis-fused isomers typically show an AB quartet with a chemical shift difference (Δδ) of approximately 0.6 ppm, whereas trans-fused isomers exhibit a much larger difference of about 0.9 to 1.0 ppm. nih.gov This difference allows for the unambiguous assignment of the ring fusion stereochemistry.

The stereochemistry of quinoline derivatives has been shown to play a role in their biological activity. For example, in some classes of compounds, derivatives with an (R)-configuration at a specific chiral center have demonstrated greater activity than their (S)-configuration counterparts. orientjchem.org The synthesis of specific stereoisomers, such as (7aS-cis)-5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-ol, highlights the application of complex organic chemistry techniques to achieve stereochemical control. ontosight.ai

The following table summarizes the diagnostic ¹H NMR data used to assign the stereochemistry of cis- and trans-fused octahydrobenzo[g]quinolines.

Isomer TypeN-Benzyl Proton Splitting PatternChemical Shift Difference (Δδ)Reference
cis-fusedAB quartet~ 0.6 ppm nih.gov
trans-fusedAB quartet~ 0.9 - 1.0 ppm nih.gov

This table provides key NMR data for distinguishing between cis- and trans-fused octahydrobenzo[g]quinoline isomers based on their N-benzyl derivatives.

Impact of Substituent Variation on Benzo[g]quinoline Scaffold Activity

The biological profile of benzo[g]quinoline derivatives can be significantly tuned by introducing or modifying substituents at various positions on the core scaffold. These modifications influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affect its interaction with biological targets.

Alterations to the fundamental benzo[g]quinoline-4-ol backbone have profound effects on biological activity. Studies on related quinoline structures show that even subtle changes, such as the position of a hydroxyl group, can determine whether a compound is active or inactive. For instance, in octahydrobenzo[g]quinoline analogues, compounds with a hydroxyl group at the 6-position showed activity in functional assays, whereas the 8-hydroxy derivatives were reported to be inactive. nih.gov This highlights the critical role of the substitution pattern on the core structure for proper receptor engagement. nih.gov

Furthermore, the introduction of other functional groups onto the backbone, such as ketone groups to form a benzo[g]quinoline-trione system, can modulate cytotoxicity. The unsubstituted 1H-Benzo[g]quinoline-4,5,10-trione core shows moderate cytotoxic activity, indicating that further substitutions on this backbone are necessary to enhance potency. Research on benzo[h]quinolines, an isomeric form, revealed that incorporating a sulfur substituent was essential for antibacterial and antiproliferative activity, while analogous nitrogen-substituted compounds were inactive. mdpi.com This suggests that the type of heteroatom integrated into or attached to the quinoline backbone is a key determinant of the biological action.

Similarly, a derivative featuring a 3-((3,5-bis((diethylamino)methyl)-4-hydroxyphenyl)methyl) substituent also points to the importance of basic diethylamino methyl groups and a hydrogen-bond-donating hydroxyphenyl group for potential biological interactions. ontosight.ai The introduction of an alkyl chain, such as a butyl group at position 7 of a benzo[g]quinoline trione, has been shown to enhance cytotoxic activity when compared to the unsubstituted parent compound.

Below is a table summarizing the influence of specific side chain modifications on the potential activity of the benzo[g]quinoline scaffold.

Side Chain/Substituent Position Observed/Potential Impact Reference(s)
ChloroPhenyl Side ChainContributes to the electronic properties of the side chain, potentially influencing binding interactions. ontosight.ai
DiethylaminoPhenyl Side ChainMay enhance solubility and interaction with biological targets. ontosight.ai
HydroxyphenylPosition 3Provides a hydrogen-bonding group, suggesting potential for significant interactions with biological molecules. ontosight.ai
ButylPosition 7Enhances cytotoxic activity compared to the unsubstituted core.

The arrangement of substituents on the aromatic rings of benzo[g]quinoline derivatives is a critical factor governing their biological efficacy. SAR studies on related quinoline compounds have consistently shown that the position of a substituent can dramatically alter activity. orientjchem.org For example, in the benzo[g]isoquinoline-5,10-dione series (an isomer of the target compound), substitution at position 3 generally led to analogs with higher antitubercular potency. researchgate.net

For quinoline-5,8-dione based compounds, it was predicted that aromatic substituents at the 2-position would be beneficial to take advantage of a hydrophobic pocket in the target's active site. researchgate.net This is supported by research on benzo[h]naphthyridinones, where a 3-methyl substituted phenyl group was found to be slightly more potent than a 2-methyl substituted one, and bulky substituents at this position were not well-tolerated, suggesting specific spatial constraints in the binding site. scispace.com The electronic nature of the substituent also plays a key role; electron-withdrawing groups like chlorine or bromine on an attached phenyl ring were found to increase anti-cholinesterase activity. arabjchem.org

The following table details findings on how substitution patterns on aromatic rings affect biological efficacy.

Scaffold Substituent & Position Effect on Biological Efficacy Reference(s)
Benzo[g]isoquinoline-5,10-dioneVariousSubstitution at position 3 yielded higher antitubercular potency. researchgate.net
Quinoline-5,8-dionePhenylAromatic substituents at the 2-position are predicted to enhance activity by interacting with a hydrophobic pocket. researchgate.net
Benzo[h]naphthyridinoneMethyl on Phenyl Ring3-Methyl substitution was more potent than 2-methyl substitution. scispace.com
Benzo[f]quinoline (B1222042)Chloro or PhenylThe presence and position of chloro or phenyl groups on the benzoyl moiety significantly affect activity. nih.gov

Design Principles for Enhanced Molecular Interactions

The interplay between hydrophobic and electronic effects is a cornerstone of SAR for quinoline derivatives. Hydrophobic substituents often enhance binding affinity by engaging with nonpolar pockets in target proteins. orientjchem.org For instance, QSAR modeling of quinoline derivatives has shown that hydrophobic substituents around positions 2 and 3 can increase inhibitory activity against P. falciparum. mdpi.com Conversely, hydrophilic (water-loving) groups may be favored at other positions to improve solubility or form specific polar contacts. mdpi.com

The electronic character of a substituent, whether it donates or withdraws electron density, significantly influences a molecule's reactivity and ability to form non-covalent bonds like hydrogen bonds.

Electron-withdrawing groups , such as a chloro substituent, can decrease the pKa of nearby functional groups, which can alter a molecule's ionization state at physiological pH and its metal-binding ability. nih.gov The introduction of a fluorine atom at position 6 of the quinoline ring has been shown to significantly boost antibacterial activity. orientjchem.org

Electron-donating groups , like a methoxy group, can increase the electron density of the aromatic system. researchgate.net The presence of a hydroxyl or methoxy group at position 7 on the quinoline ring has been noted to improve antitumor activity. orientjchem.org

The strategic placement of these groups is essential to optimize interactions with specific residues in a biological target. researchgate.net

Connecting two or more benzo[g]quinoline units through a linker to create dimeric or polymeric systems is an advanced design strategy to enhance biological activity. This approach can increase binding affinity through avidity effects, where the dimer binds to two sites on a target simultaneously. The nature of the linker—its length, flexibility, and chemical composition—is critical to the success of this strategy.

A prominent example is the synthesis of 6,9-Bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones. acs.org In these molecules, two benzo[g]isoquinoline-5,10-dione chromophores are joined by aminoalkyl linkers at the 6 and 9 positions. These compounds were designed as a novel class of antitumor agents, where the linker serves to correctly position the two planar quinoline systems for interaction with their biological target, presumably DNA. acs.org The dimeric structure of some benzoquinolines may enhance DNA intercalation, although it could also reduce solubility compared to monomeric versions. The design of the linker is therefore a balance between achieving optimal spacing for bivalent binding and maintaining favorable physicochemical properties.

Mechanistic Insights into Molecular and Cellular Interactions

DNA Intercalation and Related Cellular Perturbations

The planar, polycyclic aromatic structure characteristic of benzoquinolines is a common feature in molecules that interact with DNA. This interaction is a primary mechanism through which such compounds exert their cytotoxic effects, leading to the disruption of essential cellular processes and ultimately, cell death.

Mechanisms of DNA Binding and Disruption of Cellular Processes

While direct evidence for Benzo[g]quinolin-4-ol is not prominent in the literature, compounds with similar polycyclic skeletons, such as benzo[g]quinoxalines, are known to function as DNA intercalating agents. nih.gov This mechanism involves the insertion of the planar molecule between the base pairs of the DNA double helix. researchgate.net This intercalation can lead to several cellular disruptions:

DNA Replication Errors: The presence of an intercalated molecule can distort the DNA helix, leading to reading errors by DNA polymerase during replication. nih.gov

Transcription Inhibition: The altered DNA topology can obstruct the passage of RNA polymerase, thereby inhibiting the transcription of genes essential for cell survival.

Induction of DNA Damage: Intercalation can stabilize transient DNA strand breaks created by enzymes like topoisomerases, leading to permanent DNA damage and the activation of cellular stress responses. researchgate.netnih.gov

Furthermore, some benzoquinoline derivatives have been shown to bind to non-canonical DNA structures. For instance, certain benzo[h]quinoline (B1196314) derivatives (isomers of benzo[g]quinolines) have been evaluated as agents that bind to and stabilize G-quadruplexes—specialized four-stranded DNA structures found in telomeres and gene promoter regions. nih.govresearchgate.net Stabilization of these structures can interfere with telomere maintenance and regulate gene expression, representing another potential mechanism of cellular disruption. nih.govmdpi.com

Induction of Apoptosis in Cancer Cell Models (in vitro studies)

A common consequence of DNA damage and cellular stress induced by DNA-interactive agents is the initiation of apoptosis, or programmed cell death. In vitro studies on various cancer cell lines have demonstrated the pro-apoptotic potential of benzoquinoline-related compounds.

The induction of apoptosis often proceeds through the intrinsic (mitochondrial) pathway. For example, studies on benzo[g]quinoxaline (B1338093) derivatives have shown they can induce apoptosis by modulating the levels of the Bcl-2 family of proteins. nih.gov This typically involves the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2. nih.govrjeid.com This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-9 and the executioner caspase-3), which orchestrates the dismantling of the cell. rjeid.comnih.gov

Similarly, tetrahydrobenzo[h]quinoline derivatives have been observed to induce apoptosis in MCF-7 breast cancer cells through this Bax/Bcl-2-dependent mechanism. tbzmed.ac.ir Other research has linked novel imidazoquinoline compounds to apoptosis induction in glioblastoma cells, accompanied by the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org

Table 1: Pro-Apoptotic Effects of Benzoquinoline-Related Compounds in Cancer Cell Lines (In Vitro)
Compound ClassCancer Cell LineObserved EffectsKey Molecular Events
Benzo[g]quinoxaline derivativesMCF-7 (Breast)Cytotoxicity, Apoptosis InductionBax activation, Bcl-2 down-regulation nih.gov
Tetrahydrobenzo[h]quinoline derivativesMCF-7 (Breast)Inhibition of proliferation, Apoptosis InductionBax up-regulation, Bcl-2 down-regulation, Caspase-9 activation tbzmed.ac.ir
Arylated Benzo[h]quinoline derivativesG361 (Skin), H460 (Lung), MCF7 (Breast), HCT116 (Colon)CytotoxicityOxidative stress-mediated DNA damage scispace.com
Imidazoquinoline derivativesU-87MG (Glioblastoma)Inhibition of proliferation, Apoptosis InductionROS generation, Caspase-3 activation waocp.org
Quinoline (B57606) derivative (9IV-c)A549 (Lung)Cytotoxicity, Apoptosis InductionIncreased Bax/Bcl-2 ratio, Caspase-9 and -3 activation rjeid.com

Protein and Enzyme Target Modulation

Beyond direct DNA interaction, the biological activities of benzoquinoline-like compounds can be attributed to their ability to bind and modulate the function of specific protein and enzyme targets that are crucial for cellular homeostasis and proliferation.

Inhibition of Specific Protein Activities

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. By binding to the active or allosteric sites of enzymes, these compounds can inhibit their catalytic function, leading to a blockade of specific metabolic pathways. Key enzyme families targeted by various quinoline derivatives include topoisomerases and dihydrofolate reductase, which are critical for DNA metabolism and nucleotide synthesis, respectively.

Interaction with DNA Gyrase and Dihydrofolate Reductase (DHFR)

DNA Gyrase: DNA gyrase is a bacterial type II topoisomerase essential for relieving torsional strain during DNA replication. nih.gov The 4-quinolone class of antibiotics (note the structural relation) are well-established inhibitors of DNA gyrase. nih.govnih.gov They function by trapping the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and subsequent bacterial cell death. nih.govnih.gov This interaction is typically mediated by a water-metal ion bridge involving a magnesium ion chelated by the quinolone. nih.gov While DNA gyrase is a prokaryotic enzyme, this mechanism highlights the potential for the quinoline core to interact with topoisomerase enzymes in general.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in both prokaryotes and eukaryotes that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. rjpbr.commdpi.com Inhibition of DHFR blocks DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial drugs. wikipedia.org While specific data on this compound is unavailable, other heterocyclic systems containing quinazoline (B50416) and quinazolinone rings (structurally related to benzoquinolines) have been designed and synthesized as potent DHFR inhibitors. nih.govresearchgate.net Molecular modeling of these inhibitors shows their ability to fit within the active site of human DHFR, interacting with key amino acid residues like Glu30 and Phe31. mdpi.com

Topoisomerase Inhibition Mechanisms (e.g., Topoisomerase IIβ)

Human DNA topoisomerases are vital enzymes that manage DNA topology during replication, transcription, and chromosome segregation. They are validated targets for cancer chemotherapy. researchgate.net Topoisomerase II inhibitors are classified as "poisons" because they stabilize the covalent complex formed between the enzyme and the cleaved DNA strand. researchgate.net This prevents the re-ligation of the DNA, transforming the essential enzyme into a cellular toxin that generates permanent, cytotoxic double-strand breaks. researchgate.netresearchgate.net

Research into benzo[g]quinoxaline derivatives has demonstrated direct inhibitory activity against human topoisomerase IIβ (topo IIβ). nih.gov One study identified a 2,4-disubstituted benzo[g]quinoxaline that inhibited topo IIβ with an IC₅₀ value of 32.16 µM. nih.gov This mechanism of action is shared by well-known chemotherapeutic agents like doxorubicin (B1662922) and etoposide. nih.govmdpi.com The ability of the planar polycyclic ring system to intercalate into DNA at or near the topoisomerase binding site is believed to contribute to the stabilization of the enzyme-DNA cleavage complex. researchgate.net

Table 2: Enzyme Inhibition by Benzoquinoline-Related Compounds
Compound ClassEnzyme TargetMechanism of InhibitionReported Potency (Example)
Benzo[g]quinoxaline derivativeTopoisomerase IIβInhibition of catalytic activity (poison)IC₅₀ = 32.16 µM nih.gov
4-QuinolonesBacterial DNA Gyrase & Topoisomerase IVTrapping of the enzyme-DNA cleavage complexVaries by compound nih.govnih.gov
Quinazolinone analogsDihydrofolate Reductase (DHFR)Competitive inhibition at the active siteIC₅₀ values as low as 0.1-0.4 µM nih.govresearchgate.net
Pyrazolo[4,3-f]quinoline derivativeTopoisomerase IIαInhibition of catalytic activity88.3% inhibition at 100 µM mdpi.com

Kinase Inhibition (e.g., Tyrosine Kinases, c-Met Kinase)

The benzo[g]quinoline scaffold is a key structural feature in a class of molecules recognized for their potent kinase inhibitory activity. nih.gov Research into derivatives, such as 4-anilino-3-cyanobenzo[g]quinolines, has demonstrated their capacity to act as formidable kinase inhibitors. nih.gov When compared with their bicyclic counterparts (4-anilino-3-cyanoquinolines), these tricyclic benzo[g]quinoline compounds exhibit a distinct inhibitory profile. They are generally more active against Src kinase, show comparable activity against MAPK kinase (MEK), and are less potent against EGF-R kinase. nih.gov Optimal activity against Src kinase has been observed in derivatives where the 7- and 8-positions of the benzo[g]quinoline ring are substituted with alkoxy groups. nih.gov

The c-Met receptor, a unique receptor tyrosine kinase (RTK), is a significant target in cancer therapy due to its role in tumor development and progression when its signaling pathway is aberrantly activated. cas.ac.cnnih.gov The quinoline core structure is central to many small-molecule c-Met inhibitors. nih.gov These inhibitors typically function by competing with adenosine (B11128) 5'-triphosphate (ATP) for binding at the active site within the c-Met kinase domain. cas.ac.cnnih.gov This interaction blocks the phosphorylation of tyrosine residues, thereby inhibiting the downstream signaling cascade. cas.ac.cn The development of quinoline-based c-Met inhibitors has seen significant progress, with several compounds advancing to clinical trials. cas.ac.cn

Kinase TargetActivity of 4-anilino-3-cyanobenzo[g]quinolines (vs. bicyclic analogues)Reference
Src KinaseMore Active nih.gov
MAPK Kinase (MEK)Equally Active nih.gov
EGF-R KinaseLess Active nih.gov

Modulation of Inflammatory Pathways

Synthetic compounds featuring a quinoline structure have been investigated for their potential to modulate inflammatory pathways. One study on a synthetic benzo[h]quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated significant dose-dependent anti-inflammatory and anti-nociceptive effects in mice. nih.gov Molecular docking studies from this research suggest that the compound's anti-inflammatory properties may stem from its strong ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov The larger structure of this quinoline derivative, compared to non-selective COX inhibitors, is believed to be responsible for its potential selective inhibition of the COX-2 active site. nih.gov

Cellular Pathway Modulation (in vitro)

Cell Cycle Arrest and Proliferation Inhibition

Derivatives of the closely related benzo[g]quinoxaline structure have been shown to effectively inhibit the proliferation of cancer cells. nih.gov For instance, certain 2,4-disubstituted benzo[g]quinoxaline molecules displayed good cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Further investigation into the mechanism revealed that a lead compound from this series induced pre-G1 apoptosis and caused a minor increase in the cell population within the G1 and S phases of the cell cycle. nih.gov This suggests an interference with the normal progression of the cell cycle, leading to reduced proliferation. nih.gov Similarly, other related heterocyclic compounds, such as quinazoline derivatives, have been found to induce cell cycle arrest at different phases, including the G1 phase, further highlighting the potential of these scaffolds to disrupt cancer cell division. mdpi.com

Apoptosis Induction Pathways (e.g., Bax activation, Bcl2 downregulation)

Compounds built on quinoline-related scaffolds can trigger programmed cell death, or apoptosis, through the modulation of key regulatory proteins. nih.govnih.govresearchgate.net The induction of apoptosis is a critical mechanism for anti-cancer agents. Studies on benzo[g]quinoxaline derivatives have shown that they can act as apoptosis inducers. nih.gov

A primary mechanism involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govwaocp.org In a study involving 2,4-disubstituted benzo[g]quinoxaline derivatives, a lead compound was found to induce the intrinsic pathway of apoptosis. nih.gov This was achieved through the activation of the pro-apoptotic Bax protein and a significant downregulation of the anti-apoptotic Bcl-2 protein. nih.gov Specifically, treatment with this compound resulted in a 4.35-fold decrease in Bcl-2 levels compared to the untreated control group. nih.gov This shift in the Bax/Bcl-2 balance disrupts mitochondrial membrane integrity, a key step in initiating the apoptotic cascade. researchgate.net This mechanism of upregulating Bax while downregulating Bcl-2 has also been observed in other related quinoxaline (B1680401) derivatives, confirming it as a key anti-cancer strategy for this class of compounds. nih.gov

ProteinEffect of Benzo[g]quinoxaline DerivativeFold Change vs. ControlReference
Bax (Pro-apoptotic)ActivationNot specified nih.gov
Bcl2 (Anti-apoptotic)Downregulation4.35-fold decrease nih.gov

Angiogenesis and Cell Migration Disruption

The disruption of angiogenesis (the formation of new blood vessels) and cell migration are crucial targets in cancer therapy to prevent tumor growth and metastasis. Research on related quinazoline-based compounds has demonstrated significant anti-angiogenic properties. nih.gov For example, the quinazoline analog HMJ-30 was shown to effectively suppress cell migration in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, it demonstrated the ability to disrupt the formation of tube-like structures by these cells. nih.gov In ex vivo and in vivo models, HMJ-30 inhibited vessel sprouting and branching in both rat aortic ring assays and chicken chorioallantoic membrane (CAM) assays, indicating a potent anti-angiogenic effect. nih.gov These findings suggest that the core scaffold, common to both quinazolines and benzo[g]quinolines, has the potential to be developed into agents that can disrupt key processes involved in tumor vascularization and invasion. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of Benzo[g]quinolin-4-ol, predicting its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.comsemanticscholar.org For quinoline (B57606) derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to perform geometry optimization. mdpi.comsemanticscholar.org This process finds the lowest energy arrangement of atoms, establishing the most stable three-dimensional structure of the molecule. derpharmachemica.com The geometry of derivatives has been fully optimized using DFT to establish the ground state energy and thermodynamic features, which show accordance with experimental data from methods like X-ray crystallography. mdpi.comsemanticscholar.org

Table 1: Typical Parameters for DFT Calculations on Quinoline Derivatives
ParameterCommon Method/Basis SetPurpose
FunctionalB3LYPApproximates the exchange-correlation energy. mdpi.comsemanticscholar.org
Basis Set6-31G(d,p)Describes the atomic orbitals used in the calculation. mdpi.comsemanticscholar.org
Calculation TypeGeometry OptimizationFinds the lowest-energy molecular structure. derpharmachemica.comnih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.orgnih.gov

For derivatives like benzo[h]quinolin-10-ol, FMO analysis has been used to determine the energies of these key orbitals. nih.gov In systems where these molecules are adsorbed on surfaces like TiO2, the HOMO is typically localized on the dye molecule, while the LUMO is characteristic of the titanium atoms, indicating the pathway for charge transfer. nih.gov The energy gap helps determine the kinetic stability, chemical reactivity, and optical properties of the molecule. scirp.org

Table 2: Representative FMO Energies for a Quinoline Derivative
Molecular OrbitalEnergy (eV)Significance
HOMO-6.646Represents the ability to donate an electron. scirp.org
LUMO-1.816Represents the ability to accept an electron. scirp.org
Energy Gap (ΔE)4.83Indicates chemical reactivity and kinetic stability. scirp.org

Data based on the parent compound Quinoline as a representative example. scirp.org

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the properties of molecules in their electronically excited states. rsc.org It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-visible absorption spectra. scirp.orgresearchgate.net The accuracy of TD-DFT calculations can be benchmarked against experimental spectra to validate the chosen computational methodology, with functionals like M06-2X often showing a strong correlation with experimental data. nih.gov

In studies of benzo[h]quinolin-10-ol derivatives, TD-DFT calculations have been performed to understand the electronic transitions observed in their absorption spectra. nih.gov These calculations can attribute specific absorption bands to phenomena such as intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. nih.gov The Tamm-Dancoff approximation (TDA) is sometimes used within TD-DFT for excited state geometry optimizations to improve numerical stability. chemrxiv.org

Table 3: Calculated Electronic Transitions for a Quinoline Derivative
Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Transition Character
4.72262.40.041HOMO -> LUMO
5.21237.90.158HOMO-1 -> LUMO

Data based on the parent compound Quinoline as a representative example. scirp.org

Molecular Modeling and Dynamics

Molecular modeling techniques are used to simulate how this compound might interact with biological macromolecules, such as proteins or nucleic acids, which is essential for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in rational drug design for understanding drug-receptor interactions. nih.gov For quinoline-based compounds, docking studies have been performed against various biological targets. For instance, a study on 2,4-disubstituted-benzo[g]quinoxaline derivatives used molecular docking to investigate plausible binding interactions with the active site of the enzyme topoisomerase II (PDB code: 1ZXM). nih.gov The process involves preparing the ligand and receptor structures and using a scoring function, such as the Glide Score, to rank the potential binding poses. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's active site. nih.govnih.gov

Following docking, the results are analyzed to predict the binding affinity and understand the specific interaction modes. Binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. nih.govsemanticscholar.org For example, a benzo[g]quinoxaline (B1338093) derivative showed a docking score of -8.28 kcal/mol with topoisomerase II, indicating a strong binding affinity. nih.gov

The analysis also details the types of non-covalent interactions responsible for binding. In the case of the benzo[g]quinoxaline derivative, the interaction was characterized by π–π stacking and hydrophobicity. nih.gov Similarly, studies on benzo(h)quinoline derivatives as G-quadruplex binding agents determined their association constant (Ka) to be in the range of 3 x 10(5) M(-1), demonstrating their binding capability. nih.gov These predicted interaction modes and affinities are crucial for optimizing lead compounds to enhance their potency and selectivity for a biological target. nih.gov

Table 4: Example Docking Results for Benzoquinoline-type Compounds
Compound TypeTargetBinding Affinity/ScoreKey Interactions Observed
Benzo[g]quinoxaline derivativeTopoisomerase II-8.28 kcal/molπ–π stacking, hydrophobic interactions. nih.gov
Benzo(h)quinoline derivativeG-quadruplex DNAKa ≈ 3 x 10(5) M(-1)Not specified, but indicates significant binding. nih.gov
2H-thiopyrano[2,3-b]quinoline derivativeCB1a protein-6.1 kcal/molHydrogen bonding, residual interactions. semanticscholar.org

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties provide valuable insights into the electronic transitions and bonding interactions within a molecule. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

UV-Vis Absorption and Fluorescence Spectra Calculations

The calculation of UV-Vis absorption and fluorescence spectra for a molecule like this compound would involve optimizing the ground state geometry, followed by calculating the vertical excitation energies and oscillator strengths for the lowest singlet excited states. This data allows for the theoretical prediction of the absorption maxima (λmax). Similarly, by optimizing the geometry of the first excited state, the fluorescence emission energies can be calculated.

However, a thorough search of scientific databases does not yield specific studies that have published these calculated values for this compound. Therefore, a data table of its theoretical spectroscopic properties cannot be compiled at this time.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule and between molecules. An NBO analysis of this compound would provide a detailed picture of the donor-acceptor interactions that govern its intermolecular forces, such as hydrogen bonding. This analysis quantifies the stabilization energies (E(2)) associated with these interactions, offering a deeper understanding of its chemical behavior.

Despite the utility of this method, specific NBO analysis data detailing the intermolecular interactions of this compound is not available in published research. Consequently, a data table of NBO findings cannot be presented.

Advanced Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like Benzo[g]quinolin-4-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the comprehensive assignment of proton (¹H) and carbon (¹³C) signals, providing unequivocal evidence of the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra offer initial, fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In derivatives of benzo[g]quinoline, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, often between 8.0 and 9.5 ppm, due to the deshielding effects of the aromatic rings. For instance, in some benzo[f]quinoline (B1222042) derivatives, the most deshielded signals correspond to the H-10 and H-11 protons. nih.gov Similarly, the ¹³C NMR spectra of benzo[g]quinoxaline (B1338093) derivatives show characteristic signals for the C=N groups between δ 145.34 and 150.49 ppm. nih.gov

To establish connectivity between atoms, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, which are invaluable for identifying adjacent protons within the quinoline (B57606) and benzene (B151609) ring systems. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ipb.pt For example, the structure of novel benzo[g]pyrimido[4,5-b]quinoline derivatives has been confirmed using these techniques, providing clear correlations between the protons and their corresponding carbons in the heterocyclic framework. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Benzo[g]quinoline Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-55.21 (s, 1H)34.1 (C5)
H-77.90 (d, J = 7.53 Hz, 1H)125.9 (C7)
H-87.77–7.84 (m, 1H)133.3 (C8)
H-97.77–7.84 (m, 1H)134.8 (C9)
H-108.02 (d, J = 7.03 Hz, 1H)125.6 (C10)
NH9.58 (s, 1H)-
NH12.51 (s, 1H)-
CH₃2.18 (s, 3H)12.7 (p-CH₃)
SCH₃2.55 (s, 3H)20.5 (SCH₃)
C4a-117.7
C6a-130.3
C10a-131.9
C5a-139.2
C=O-179.2
C=O-181.7

Data adapted from a study on benzo[g]pyrimido[4,5-b]quinoline derivatives. mdpi.com

For more complex derivatives of this compound, establishing the connectivity between non-adjacent protons and across heteroatoms requires more advanced 2D NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives with high accuracy. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of a compound by measuring its monoisotopic mass with very high precision. uni.lu The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing its constituent substructures. For the parent benzo[g]quinoline, the molecular weight is 179.22 g/mol . nih.gov Various ionization techniques, such as electrospray ionization (ESI), are used to generate ions for analysis. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for Benzo[g]quinoline Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.08078134.0
[M+Na]⁺202.06272144.7
[M-H]⁻178.06622138.6
[M+NH₄]⁺197.10732154.9
[M+K]⁺218.03666139.7

Data obtained from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives would show characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds. For the "4-ol" tautomer, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The tautomeric "4-one" form would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net For example, the IR spectrum of a benzo[g]pyrimido[4,5-b]quinoline derivative showed a characteristic N-H stretching band at 3395 cm⁻¹ and a C=O stretching band at 1651 cm⁻¹. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This technique provides an unambiguous determination of the molecule's absolute configuration and solid-state conformation. The crystal structure of benzo[g]quinoline itself has been determined and is available in the Cambridge Structural Database. nih.gov The structures of several complex benzo[f]quinoline derivatives have been unequivocally proven through single-crystal X-ray diffraction. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Derivatives

For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining their absolute configuration in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, known as the ECD spectrum, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. This method is particularly useful when suitable crystals for X-ray crystallography cannot be obtained.

Applications in Chemical Biology and Materials Science

Fluorescent Probes and Sensors

The extended π-conjugated system of benzo[g]quinoline gives rise to intrinsic fluorescence, a property that can be finely tuned through chemical modification. This has led to its use as a core structure for creating probes that can detect and visualize specific biological molecules and environmental changes.

Benzo[g]quinolin-4-ol as a Fluorescent Scaffold for Biological Imaging

The benzo[g]quinoline framework is a key component in the design of environmentally responsive fluorescent dyes. researchgate.net Derivatives have been engineered to function as push-pull type fluorescent probes, which are useful for imaging cellular components. researchgate.net For instance, certain benzo[g]quinoline derivatives have been successfully used in confocal laser microscopy for the specific imaging of lipid droplets within HeLa and 3T3-L1 cells. researchgate.net Furthermore, the benzo[g]quinoline scaffold has been incorporated into more complex systems, such as deep-red emissive probes based on benzo[c,d]indole-quinoline (BIQ) monomethine cyanine. These probes exhibit a significant "off-on" fluorescence response (over 100-fold increase) upon binding to RNA, enabling the imaging of nucleolar RNA in living cells with high photostability and compatibility with other imaging agents. elsevierpure.com

Design and Application of Ion Sensors (e.g., Mg2+ ion)

The broader quinoline (B57606) family, known for its chelating ability and fluorescence, is a popular platform for developing chemosensors for metal ions. acs.org By incorporating specific binding sites, these molecules can signal the presence of ions like Fe³⁺, Fe²⁺, and Cu²⁺ through mechanisms such as fluorescence quenching. acs.org While direct applications of this compound for Mg²⁺ sensing are not extensively detailed, the principles are well-established within the quinoline class. These sensors typically operate via a 1:1 complex formation with the target metal ion, and their detection capabilities can be optimized for biological conditions by adjusting factors like pH. acs.org

pH-Sensitive Fluorescent Analogs for Biomolecule Probing (e.g., DNA)

Derivatives of benzo[g]quinoline have been synthesized to act as pH-sensitive fluorescent probes for studying nucleic acids. A notable example is 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine. nih.gov This molecule's fluorescence emission maximum shifts significantly from 456 nm to 492 nm as the pH decreases from 7.1 to 2.1, with a pKa of 4.17, which is close to that of cytosine itself. nih.gov This pH-dependent spectral shift allows it to probe protonation events within complex DNA structures like triplexes. nih.gov Similarly, other benzoquinoline derivatives have been shown to bind with G-quadruplex DNA structures, demonstrating a selectivity of approximately 10-fold for quadruplex over duplex DNA. nih.gov

Probe Type Target Key Finding
Benzo[g]quinazoline analogpH/Protonation in DNAFluorescence emission shifts from 456 nm to 492 nm upon pH drop from 7.1 to 2.1. nih.gov
Benzo[c,d]indole-quinolineNucleolar RNA"Off-on" fluorescence response (>100-fold increase) upon binding to RNA. elsevierpure.com
Carboxy-benzoquinolineG-quadruplex DNABinds with a K(a) in the range of 3 x 10(5)M(-1) and 10-fold selectivity over duplex DNA. nih.gov

Organic Synthesis and Materials Science Building Blocks

Beyond biological applications, the chemical reactivity and electronic properties of benzo[g]quinoline make it a versatile building block for more complex molecules and functional materials.

Precursors for Complex Heterocyclic Systems

The benzo[g]quinoline nucleus serves as a foundational precursor in the synthesis of larger, more complex heterocyclic structures. It has been utilized as a starting material for creating new classes of unsymmetrical cyanine-like dyes, including monomethine, dimethine, and tetramethine variants. eurjchem.com The synthesis of 3-substituted benzo[g]quinolin-4-ones has been achieved through the condensation of 1,2,3,4-tetrahydrobenzo[g]quinolin-4-one with aromatic aldehydes. semanticscholar.org Furthermore, the related quinolin-4-one structure is a known precursor for the total synthesis of naturally occurring alkaloids like Dubamine and Graveoline. nih.gov This demonstrates the utility of the core scaffold in building diverse and functionally complex chemical entities.

Photoactive Materials and Dye-Sensitized Solar Cell (DSSC) Co-sensitizers

The photoactive nature of benzoquinolines has been harnessed in the field of materials science, particularly for energy applications. Two fluorescent benzo[g]quinoline derivatives were synthesized via the Friedländer synthesis and used as emitters in multilayered Organic Light-Emitting Diodes (OLEDs). nih.gov One such device exhibited efficient green emission with a luminous efficiency of 3.58 cd/A and an external quantum efficiency of 1.08%. nih.gov

In the realm of solar energy, a structurally similar isomer, benzo[h]quinolin-10-ol, has been used to create derivatives that act as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net When used in conjunction with the commercial dye N719, these benzoquinoline-based co-sensitizers led to improved photovoltaic performance compared to cells using N719 alone. nih.govresearchgate.net Theoretical studies on various quinoline-based dyes support their potential in DSSCs, highlighting that their molecular orbital energies are well-aligned for efficient electron transfer to the TiO₂ conduction band and subsequent regeneration by the electrolyte. unesp.br

Application Derivative Performance Metric
OLED Emitter2-(naphthalen-3-yl)-4-phenylbenzo[g]quinolineLuminous Efficiency: 3.58 cd/A; EQE: 1.08%. nih.gov
DSSC Co-sensitizer10-hydroxybenzo[h]quinoline-9-cyanoacrylic acidImproved photovoltaic performance over N719 dye alone. nih.govresearchgate.net

Integration of this compound into Nanomaterials and Mesostructures: A Survey of Current Research

The exploration of novel functional molecules for the development of advanced materials is a cornerstone of materials science. This compound, with its unique photophysical and chemical properties, presents itself as a candidate for integration into nanomaterials and mesostructures. However, a comprehensive review of the scientific literature reveals a significant gap in research specifically detailing the incorporation of this compound into these advanced material systems.

For instance, studies on related compounds, such as benzo[h]quinoline (B1196314) derivatives, have demonstrated their utility in materials science. However, the specific structural and electronic properties of the this compound isomer would dictate its unique interactions and performance when incorporated into a nanomaterial matrix. Without dedicated research, any potential applications or methods of integration remain speculative.

The following data table is intended to summarize research findings in this area; however, due to the lack of available studies, it remains unpopulated.

Table 7.2.3.1: Research Findings on the Integration of this compound into Nanomaterials and Mesostructures

Nanomaterial/Mesostructure Type Method of Integration Key Findings / Properties Reference

Future research is necessary to explore the potential of this compound in the field of nanomaterials. Investigations could focus on synthetic strategies to functionalize nanoparticles with this compound, its use as a ligand in the formation of novel MOFs, or its incorporation into mesoporous materials for sensing or catalytic applications. Such studies would be crucial in elucidating the structure-property relationships and unlocking the potential of this compound in materials science.

Future Research Directions and Opportunities

Development of Novel Synthetic Strategies for Accessing Underexplored Analogs

The synthesis of benzoquinoline derivatives has traditionally relied on established methods such as the Skraup reaction, Doebner-Von Miller reaction, and Friedländer synthesis. nih.govmedwinpublisher.org More recent approaches have employed [3+2] dipolar cycloaddition reactions to create complex, fused-ring systems from benzo[f]quinoline (B1222042) precursors. mdpi.comnih.gov However, these methods often provide limited access to specific substitution patterns on the benzo[g]quinolin-4-ol core, particularly on the carbocyclic rings.

Future synthetic research should focus on developing more versatile and efficient strategies to access a wider array of analogs. Key opportunities include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to halogenated this compound precursors would enable the systematic introduction of diverse aryl, alkyl, and alkynyl groups.

C-H Activation/Functionalization: Direct C-H activation represents an atom-economical approach to functionalize the scaffold without the need for pre-functionalized starting materials. Developing regioselective C-H functionalization protocols for the benzo[g]quinoline core would be a significant advancement.

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions, such as the photochemical cyclohydrogenation used for some benzo[f]quinoline syntheses, could offer novel and green pathways to construct or modify the this compound ring system. medwinpublisher.org

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms could accelerate the production of analog libraries, facilitating rapid screening and optimization of properties.

A comparison of potential synthetic approaches is outlined below:

Synthetic StrategyPotential AdvantagesTarget Analogs
Doebner-Von Miller Reaction Utilizes simple starting materials.Core scaffold synthesis.
[3+2] Dipolar Cycloaddition Generates complex polycyclic systems. mdpi.comFused-ring analogs.
C-H Activation High atom economy, avoids pre-functionalization.Analogs with diverse carbocyclic substitutions.
Cross-Coupling Reactions High functional group tolerance, precise control.Aryl, heteroaryl, and alkyl-substituted analogs.

Comprehensive SAR Studies on Unconventional Substitution Patterns

Structure-activity relationship (SAR) studies on related benzoquinoline isomers have primarily focused on their anticancer and antimicrobial activities. nih.govmdpi.commdpi.com For instance, studies on benzo[f]quinoline derivatives revealed that aromatic substituents on quaternary salts can lead to potent and selective activity against leukemia cells. nih.gov Similarly, certain 2,4-disubstituted benzo[g]quinoxaline (B1338093) derivatives have shown good cytotoxicity against breast cancer cell lines. nih.gov

For this compound, future research must move beyond conventional substitution points to build a comprehensive SAR map. Opportunities exist in exploring:

Substitution on the Benzenoid Rings: Most current syntheses functionalize the pyridine (B92270) ring. A focused effort to install a variety of functional groups (e.g., electron-donating/withdrawing groups, halogens, nitro groups) on the A and B rings (see structure) is needed to understand their influence on biological activity and photophysical properties.

Modulation of the 4-ol Group: Conversion of the hydroxyl group to ethers, esters, and other derivatives could significantly impact solubility, cell permeability, and target engagement.

Stereochemically Rich Analogs: Introduction of chiral centers, particularly in side chains attached to the core, could lead to stereospecific interactions with biological targets.

A systematic exploration of these unconventional patterns will be crucial for optimizing the scaffold for specific therapeutic or material science applications.

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While various benzoquinoline derivatives are known to possess biological activity, their precise mechanisms of action are often not fully understood. Related compounds are suggested to function as DNA intercalators, topoisomerase inhibitors, and modulators of p53 activity. nih.govnih.govresearchgate.net For example, certain benzo[h]quinoline (B1196314) derivatives have been identified as G-quadruplex binding agents, a mechanism relevant to anticancer research. nih.gov

Future work on this compound should prioritize a deep mechanistic understanding of its biological effects. This can be achieved by:

Target Identification and Validation: Employing unbiased screening methods such as chemical proteomics (e.g., activity-based protein profiling) and cellular thermal shift assays (CETSA) to identify the direct molecular targets of active analogs.

Biophysical Interaction Studies: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of interactions with purified target proteins or nucleic acids. nih.gov

Enzyme Inhibition Assays: Screening active compounds against panels of relevant enzymes, such as kinases, proteases, and topoisomerases, to pinpoint specific inhibitory activities. nih.gov

Cell-Based Pathway Analysis: Utilizing reporter gene assays, transcriptomics (RNA-seq), and proteomics to understand how these compounds modulate cellular signaling pathways downstream of target engagement.

Advanced Computational Methods for Predictive Molecular Design

Computational chemistry has been applied to study the molecular structure of benzoquinoline derivatives and to perform docking studies for predicting biological targets. mdpi.commdpi.com Density Functional Theory (DFT) calculations have been used to analyze the properties of benzo[h]quinolin-10-ol derivatives for solar cell applications. nih.gov

The next phase of research should leverage more advanced computational tools for the rational and predictive design of novel this compound analogs. Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models based on large, high-quality datasets of synthesized analogs and their biological activities. Machine learning algorithms could uncover complex, non-linear relationships between structure and activity. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of ligands when bound to their biological targets, providing insights into binding stability and informing resistance mutations.

Free Energy Perturbation (FEP): Using FEP and other rigorous physics-based methods to accurately predict the binding affinities of designed analogs before their synthesis, thereby prioritizing the most promising candidates and conserving resources.

De Novo Design: Employing generative models and artificial intelligence to design novel this compound derivatives with optimized properties tailored for specific biological targets or material applications.

Exploitation of this compound in Advanced Material Science Applications

The extended π-conjugated system of the benzoquinoline core makes it an attractive scaffold for applications in material science. Derivatives of benzo[g]quinoline have already been synthesized and used as emitting materials in Organic Light-Emitting Diodes (OLEDs), demonstrating efficient electroluminescence. nih.govresearchgate.net Relatedly, benzo[h]quinolin-10-ol derivatives have been investigated as co-sensitizers in dye-sensitized solar cells (DSSCs). nih.gov

Future research should systematically investigate the potential of the this compound scaffold in this domain. Promising avenues include:

Organic Electronics: Synthesizing and characterizing a broader range of derivatives for use as emitters, hosts, or charge-transport materials in OLEDs, with a focus on tuning emission color, efficiency, and stability through chemical modification.

Chemosensors: Designing analogs where the fluorescence or electrochemical properties are modulated by the presence of specific analytes (e.g., metal ions, anions, reactive oxygen species), leading to the development of novel chemical sensors.

Functional Dyes: Exploring their use as fluorescent dyes for imaging or as components in photovoltaic devices, leveraging the scaffold's inherent photophysical properties. nih.gov

Application AreaKey Properties to OptimizePotential Research Direction
OLEDs Luminous efficiency, external quantum efficiency, color purity. nih.govSynthesis of analogs with varied C2/C4 substituents.
DSSCs Light-harvesting efficiency, electrochemical stability. nih.govIntroduction of anchoring groups (e.g., carboxylic acid).
Chemosensors High selectivity and sensitivity, strong fluorescence response.Functionalization with analyte-binding moieties.

Exploration of New Chemical Biology Probes Based on the this compound Scaffold

The unique structural and fluorescent properties of benzoquinolines make them excellent starting points for the development of chemical biology probes. For example, 2-phenylbenzo[g]quinoxaline (B5608625) derivatives have been characterized as viscosity-sensitive fluorescent probes. nih.gov Furthermore, the ability of certain benzo[h]quinolines to bind G-quadruplex DNA highlights their potential as tools to study nucleic acid structures and functions. nih.gov

The this compound scaffold could be developed into a versatile platform for creating novel probes to interrogate biological systems. Future opportunities include:

Fluorescent Probes for Bioimaging: Designing derivatives with high quantum yields, large Stokes shifts, and photostability for use in cellular and tissue imaging. The 4-ol position provides a convenient handle for attaching linkers to subcellular targeting moieties.

Affinity-Based Probes: Functionalizing the scaffold with reactive groups (e.g., photo-crosslinkers) or reporter tags (e.g., biotin) to create probes for identifying and isolating protein targets (target deconvolution).

Environment-Sensing Probes: Developing "turn-on" fluorescent probes that respond to changes in the local microenvironment, such as polarity, pH, or redox state, allowing for the real-time monitoring of cellular processes.

Q & A

Q. What are the primary synthetic routes for Benzo[g]quinolin-4-ol, and how can researchers optimize yields?

this compound can be synthesized via the Friedlaender Annulation , which involves condensation of 2-aminobenzaldehyde derivatives with cyclic ketones under acidic or basic conditions. For example, formyl naphthylamines react with ketones like cyclohexanone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the quinoline backbone . Yield optimization requires precise control of reaction temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing hydroxyl (-OH) and aromatic protons. For example, the hydroxyl proton typically appears as a broad singlet near δ 10–12 ppm in DMSO-d₆ .
  • FT-IR : Confirms functional groups like -OH (stretch ~3200 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

While direct data for this compound is limited, analogous quinolin-4-ol derivatives exhibit:

  • Density : ~1.4 g/cm³ (similar to benzoquinoline derivatives) .
  • Hydrogen Bonding : 2 H-bond acceptors (quinoline N and -OH), influencing solubility and crystal packing .
  • Thermal Stability : Decomposition temperatures >300°C, requiring inert atmospheres for high-temperature reactions.

Advanced Research Questions

Q. How do redox-active derivatives of this compound contribute to oxidative stress studies?

Quinolin-4-ol derivatives undergo reversible oxidation-reduction cycles , generating semiquinone radicals and hydrogen peroxide (H₂O₂) during autooxidation. Researchers can monitor these processes using cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. The redox potential (E₁/₂) correlates with substituent effects on the quinoline ring .

Q. What computational strategies predict the photophysical behavior of this compound derivatives?

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to evaluate HOMO-LUMO gaps and excitation energies.
  • TD-DFT : Simulates UV-Vis spectra and identifies charge-transfer transitions. For example, electron-withdrawing groups (e.g., -CF₃) redshift absorption maxima .
  • Molecular Dynamics (MD) : Models aggregation effects in solution, critical for designing fluorescent probes .

Q. How do structural modifications at the 2- and 3-positions of this compound alter its bioactivity?

  • 2-Position : Introducing electron-donating groups (e.g., -OCH₃) enhances DNA intercalation, as seen in antitumor quinoline derivatives.
  • 3-Position : Fluorination increases metabolic stability by resisting CYP450-mediated oxidation, as demonstrated in fluorinated 2-phenyl-4-quinolones .
  • Assay Design : Use MTT assays (IC₅₀ values) and molecular docking (PDB: 1M17 for topoisomerase II) to validate structure-activity relationships (SAR) .

Q. What methodologies address the low aqueous solubility of this compound in biological assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • Pro-drug Synthesis : Convert the -OH group to a phosphate ester (e.g., using POCl₃), which hydrolyzes in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for sustained release .

Key Considerations for Researchers

  • Contradictions : While benzoquinoline derivatives are redox-active , their stability in biological systems requires rigorous pH control (pH 7.4 PBS) to avoid premature degradation.
  • Advanced Tools : Combine SC-XRD for crystal structure analysis with in silico ADMET profiling to prioritize derivatives for in vivo studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.